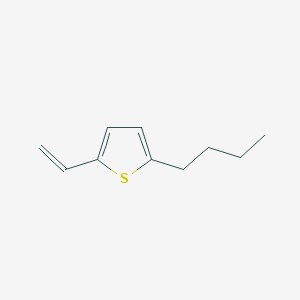
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their biological activity and are found in many important biomolecules, including nucleotides and vitamins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the 4-methoxybenzylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(4-methoxybenzylsulfanyl)pyrimidine.
Reduction: Formation of 4,6-dihydroxy-2-(4-methoxybenzyl)pyrimidine.
Substitution: Formation of 4,6-dihydroxy-2-(4-substituted benzylsulfanyl)pyrimidine.
科学的研究の応用
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .
類似化合物との比較
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the 4-methoxybenzylsulfanyl group, resulting in different chemical properties and applications.
4,6-Dihydroxy-2-(4-chlorobenzylsulfanyl)pyrimidine: Similar structure but with a chlorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is unique due to the presence of the 4-methoxybenzylsulfanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
86627-06-7 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC名 |
4-hydroxy-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)7-18-12-13-10(15)6-11(16)14-12/h2-6H,7H2,1H3,(H2,13,14,15,16) |
InChIキー |
PHPWSDCJFLYKOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)








![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)



